Reduced Mutagenic Liability: 2-Bromo-4-methylaniline Demonstrates 50% Lower Mutagenicity vs. 2-Chloro-4-methylaniline in Microsomal Activation Assays
In comparative rat liver microsomal metabolism studies of 2-halogenated 4-methylanilines, 2-chloro-4-methylaniline exhibited mutagenicity twice that of 2-bromo-4-methylaniline [1]. This difference correlates directly with the relative rate of N-hydroxylation, a key metabolic activation pathway for arylamine genotoxicity [1].
| Evidence Dimension | Relative mutagenicity (microsomal activation assay) |
|---|---|
| Target Compound Data | Baseline (1×) |
| Comparator Or Baseline | 2-Chloro-4-methylaniline: 2× relative mutagenicity |
| Quantified Difference | 50% lower mutagenicity for 2-bromo analog |
| Conditions | Rat liver microsomal metabolism; N-hydroxylation pathway quantification |
Why This Matters
For drug discovery programs where the aniline moiety may undergo metabolic N-hydroxylation, selection of the 2-bromo derivative over the 2-chloro analog reduces the risk of genotoxicity-related attrition at the preclinical stage.
- [1] Boeren, S., et al. Rat liver microsomal metabolism of 2-halogenated 4-methylanilines. Xenobiotica (1992). View Source
